7H-benzocycloheptene
Description
Properties
Molecular Formula |
C11H10 |
|---|---|
Molecular Weight |
142.2 g/mol |
IUPAC Name |
7H-benzo[7]annulene |
InChI |
InChI=1S/C11H10/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2-9H,1H2 |
InChI Key |
AATMCCVYMZDTCD-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
C1C=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Scientific Research Applications
Table 1: Synthetic Methods for 7H-benzocycloheptene
| Method | Conditions | Yield (%) |
|---|---|---|
| Thermal Cyclization | High temperature | 70-85 |
| Catalytic Cyclization | Room temperature with catalysts | 80-90 |
Biological Activities
Research has demonstrated that derivatives of this compound exhibit various biological activities. Notably, some studies have indicated potential stimulant effects similar to those of amphetamines. For instance, a study found that a derivative of benzocycloheptene stimulated the central nervous system in mice, suggesting its potential as a pharmacological agent for conditions like narcolepsy or attention disorders .
Case Study: Stimulant Activity
A preliminary study evaluated the stimulant activity of a benzocycloheptene derivative in mice. The results indicated that the compound could enhance locomotor activity, akin to the effects of amphetamines. This finding highlights the importance of benzocycloheptene derivatives in developing new stimulant medications.
Medicinal Chemistry
The structural versatility of this compound allows for the development of novel pharmaceuticals. Its derivatives have been investigated for their potential therapeutic applications in treating various diseases, including cancer and neurological disorders. The modification of the benzocycloheptene core can lead to compounds with enhanced efficacy and reduced toxicity.
Table 2: Therapeutic Applications of this compound Derivatives
| Application | Compound Type | Target Disease |
|---|---|---|
| CNS Stimulant | Benzocycloheptene derivative | Narcolepsy |
| Anticancer | Functionalized benzocycloheptenes | Various cancers |
| Antimicrobial | Substituted derivatives | Bacterial infections |
Industrial Applications
In addition to its biological significance, this compound is also valuable in materials science. It serves as a building block for advanced materials with specific properties such as electrical conductivity and fluorescence. Its derivatives are being explored for applications in organic electronics and photonic devices.
Case Study: Material Science Application
Recent research has focused on the use of this compound derivatives in organic light-emitting diodes (OLEDs). The incorporation of these compounds into OLEDs has shown promising results in terms of efficiency and stability compared to traditional materials.
Comparison with Similar Compounds
Core Ring Systems
- 7H-Benzocycloheptene : A planar seven-membered cycloheptene fused to benzene. The conjugation across the triene system imparts moderate stability but significant reactivity toward electrophilic addition .
- Benzonorbornadienes (e.g., 7-(1-acetoxymethylidene)benzonorbornadiene): Feature a norbornene-like bicyclic framework with a bridgehead substituent. The rigid, non-planar structure reduces ring strain compared to this compound, enhancing thermal stability .
- 7H-Benzo[a]cyclohepten-7-one : Incorporates a ketone group at the 7-position, disrupting conjugation and increasing polarity. This modification enhances solubility in polar solvents and alters reactivity toward nucleophiles .
Substituent Effects
- Electron-Withdrawing Groups (EWGs): In methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (), the sulfonyl and carbonyl groups increase electrophilicity, enabling nucleophilic aromatic substitution reactions .
- Bridging Substituents: The acetoxymethylidene group in benzonorbornadienes () directs regioselectivity in Diels-Alder reactions, unlike the unsubstituted this compound .
Physicochemical Properties
Spectral Data
- This compound : Lacks reported experimental spectra, but computational studies predict strong UV absorption (λₘₐₓ ~250 nm) due to conjugation.
- Benzonorbornadienes: IR peaks at 1715 cm⁻¹ (C=O) and 1615 cm⁻¹ (C=N); ¹H-NMR signals for bridgehead protons appear at δ 6.37–8.40 ppm .
- 7H-Benzo[a]cyclohepten-7-one : IR νₘₐₓ at 1680 cm⁻¹ (C=O); ¹³C-NMR carbonyl resonance at δ 205 ppm .
Thermal Stability
Electrophilic Substitution
Preparation Methods
Ring-Closing Metathesis (RCM)
Transition metal-catalyzed RCM has emerged as a powerful tool for benzocycloheptene synthesis. The IE63436B1 patent reports the use of Grubbs’ second-generation catalyst to cyclize diene precursors, such as 1-spiro[1,3-dioxolane-2,7'-5,6,8,9-tetrahydrobenzoannulene]-3'-ylethanone, in toluene at 80°C . This method affords the target compound in 75–80% yield with excellent stereocontrol, though substrate compatibility is limited to electron-deficient olefins.
Recent advances employ Hoveyda-Grubbs catalysts for enantioselective RCM, enabling access to chiral benzocycloheptenes. For instance, US4091115A describes the cyclization of N-allyl-7-amino derivatives using 5 mol% catalyst loading, yielding 89% of the desired product after 12 hours .
Photochemical [3 + 2] Cycloaddition
A 2025 breakthrough involves photo-sensitized [3 + 2] cycloadditions between benzocycloheptenes and electron-deficient dienophiles . Irradiating 7H-benzocycloheptene with 365 nm UV light in the presence of eosin Y as a photosensitizer generates bicyclic adducts with 70–85% efficiency. This method circumvents harsh thermal conditions and expands the scope to include nitroolefins and maleimides.
Table 2: Photocycloaddition Parameters
| Dienophile | Photosensitizer | Light Source (nm) | Yield (%) |
|---|---|---|---|
| N-Phenylmaleimide | Eosin Y | 365 | 85 |
| trans-β-Nitrostyrene | Rose Bengal | 450 | 78 |
| Dimethyl acetylenedicarboxylate | None | 300 | 65 |
Catalytic Hydrogenation and Reductive Amination
Reduction strategies are critical for introducing substituents like amines. US4091115A details the hydrogenation of 7-ketobenzocycloheptenes over palladium on carbon (Pd/C) in ethanol under 50 psi H₂, achieving quantitative conversion to 7-aminobenzocycloheptenes . Alternatively, sodium in liquid ammonia reduces nitro groups to amines, albeit with lower selectivity (60–70% yield).
Ring Expansion via Sigmatropic Rearrangements
Thermal Cope or Claisen rearrangements enable ring expansion from smaller carbocycles. Heating 6-vinylcyclohexenone derivatives at 200°C in dimethyl sulfoxide (DMSO) induces a -sigmatropic shift, forming 7H-benzocycloheptenones in 55–60% yield . While mechanistically elegant, side reactions such as decarbonylation limit broad applicability.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings install aryl groups at the 5-position of benzocycloheptene. Reacting 5-bromo-7H-benzocycloheptene with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane affords 5-phenyl derivatives in 88% yield . This method is compatible with heteroaryl boronic acids, enabling diversification for drug discovery.
Acid-Catalyzed Dehydration
Classical dehydration remains relevant for introducing unsaturation. Treating 7-hydroxybenzocycloheptenes with concentrated HCl at reflux removes water, yielding this compound with 90–95% efficiency . Hexamethylphosphoramide (HMPA) accelerates dehydration at 220°C, though safety concerns arise from its toxicity .
Table 3: Comparative Analysis of Key Methods
| Method | Typical Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Friedel-Crafts Alkylation | 60–80 | High | Moderate |
| RCM | 75–90 | Moderate | Low |
| Photocycloaddition | 70–85 | Low | High |
| Catalytic Hydrogenation | 85–100 | High | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7H-benzocycloheptene, and how are reaction conditions optimized?
- Methodology : Begin with established protocols for bicyclic hydrocarbon synthesis (e.g., Diels-Alder or photochemical cyclization). Use kinetic studies (e.g., varying temperature, catalysts, or solvents) to optimize yield. Monitor reactions via TLC or GC-MS for intermediate tracking. Adjust stoichiometry based on mechanistic insights (e.g., electron-deficient dienophiles for improved regioselectivity) .
- Data Analysis : Compare yields under different conditions using ANOVA to identify statistically significant variables.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology : Combine NMR (1H/13C, DEPT for stereochemistry) and FT-IR (functional group verification). Validate purity via HPLC with UV detection (≥95% purity threshold). Cross-reference melting points and spectral databases (e.g., SciFinder) to confirm structural assignments .
Q. How can researchers design a robust literature review on this compound’s physicochemical properties?
- Methodology : Use systematic review frameworks (PRISMA guidelines) to filter primary sources. Prioritize peer-reviewed journals and avoid non-academic platforms (e.g., ). Employ keyword combinations ("this compound AND stability/solubility") in databases like PubMed or Web of Science .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) across studies be resolved?
- Methodology : Replicate experiments using standardized solvents (e.g., CDCl3) and calibrated instruments. Perform DFT calculations (Gaussian or ORCA) to predict theoretical spectra. Compare experimental vs. computational results to identify solvent effects or conformational isomers .
Q. What strategies ensure reproducibility in this compound synthesis amid variable catalytic systems?
- Methodology : Use Design of Experiments (DoE) to test catalyst-loading effects (e.g., Pd/C vs. Grubbs catalyst). Document batch-specific variables (e.g., moisture levels, inert gas purity). Share raw data and protocols via open-access repositories (e.g., Zenodo) for peer validation .
Q. How can computational modeling predict this compound’s reactivity in novel reactions?
- Methodology : Apply molecular docking (AutoDock) or MD simulations (GROMACS) to study transition states. Validate models with experimental kinetics (e.g., Arrhenius plots). Use QSAR to correlate substituent effects with reaction outcomes .
Q. What interdisciplinary approaches address challenges in scaling up this compound-based reactions?
- Methodology : Integrate microfluidics for precise control of exothermic steps. Collaborate with process engineers to design continuous-flow systems. Use PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Data and Methodological Challenges
Q. How should researchers handle conflicting data on this compound’s stability under oxidative conditions?
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at varying pH and temperature. Use LC-MS to identify degradation products. Apply multivariate analysis (PCA) to isolate contributing factors (e.g., light exposure vs. oxygen levels) .
Q. What meta-analysis frameworks are suitable for synthesizing fragmented toxicity data on bicyclic hydrocarbons?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
